



Application Notes and Protocols for Studying Drug Resistance in Cancer Using SJF620

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Compound of Interest		
Compound Name:	SJF620	
Cat. No.:	B1193512	Get Quote

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Introduction

SJF620 is a potent, third-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[1][2] Unlike traditional small molecule inhibitors that simply block the activity of a target protein, PROTACs like **SJF620** facilitate the complete removal of the protein from the cell. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitinproteasome system.[1]

SJF620 is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding brings BTK and CRBN into close proximity, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1] A significant advantage of this mechanism is its potential to overcome drug resistance.[4][5] Resistance to conventional BTK inhibitors, such as ibrutinib, often arises from mutations in the BTK gene, most notably the C481S mutation, which prevents the covalent binding of the inhibitor. [6] As an optimized version of its predecessor MT802, which demonstrated efficacy against both wild-type and C481S mutant BTK, SJF620 holds promise for studying and potentially overcoming such resistance mechanisms.[1][2]



These application notes provide a framework for utilizing **SJF620** as a tool to investigate the mechanisms of drug resistance in cancer, with a focus on B-cell malignancies harboring BTK mutations.

Data Presentation

Table 1: In Vitro Activity of SJF620

Compound	Target	Cell Line	Assay Type	DC50 (nM)	Notes
SJF620	ВТК	NAMALWA (Burkitt's Lymphoma)	Protein Degradation	7.9	Demonstrate s potent degradation of BTK in a B-cell malignancy cell line.[3][7]

Table 2: Comparison of BTK PROTACs Against Wild-Type and Mutant BTK

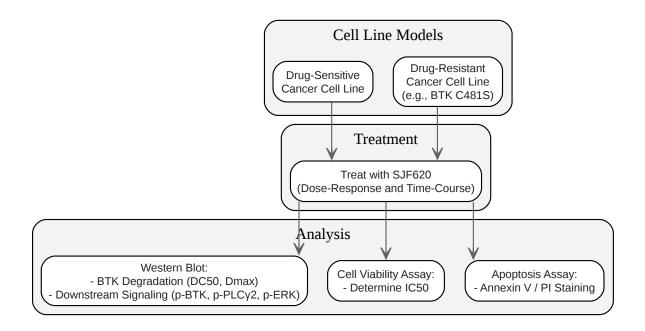
Compoun d	Target	Cell Line/Syst em	Assay Type	DC50 (nM) - Wild-Type BTK	DC50 (nM) - C481S Mutant BTK	Referenc e
MT-802 (SJF620 Predecess or)	втк	XLA cells	Protein Degradatio n	-	-	[9]
P13I	втк	HBL-1 cells	Protein Degradatio n	9.2	30	[4]



Note: Specific DC50 and Dmax values for **SJF620** against C481S mutant BTK are not yet publicly available but are anticipated to be similar to or improved upon its predecessor, MT-802.

Signaling Pathways and Experimental Workflows





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References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC-DB [cadd.zju.edu.cn]
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